4-Oxobutan-2-yl acetate
Description
4-Oxobutan-2-yl acetate (CAS 26391-36-6) is an organic compound featuring a ketone group at the C4 position and an acetate ester at the C2 position of a butane backbone. Its molecular structure (Fig. 1) is characterized by a four-carbon chain with a carbonyl group and an acetoxy substituent, making it a versatile intermediate in organic synthesis . The compound is typically synthesized via esterification or transesterification reactions, often purified using column chromatography, and isolated as a yellow oil . Key analytical data, such as $ ^1H $-NMR and HRMS, confirm its structural integrity, with spectral signals corresponding to the ketone ($\delta \sim 2.1–2.5$ ppm) and acetate ($\delta \sim 2.0$ ppm for CH$_3$COO) groups .
Properties
CAS No. |
26391-36-6 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-oxobutan-2-yl acetate |
InChI |
InChI=1S/C6H10O3/c1-5(3-4-7)9-6(2)8/h4-5H,3H2,1-2H3 |
InChI Key |
PJUIOCJERYHCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxobutan-2-yl acetate can be synthesized through several methods. One common method involves the esterification of 4-hydroxybutanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, 4-oxobutan-2-yl acetate is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-oxobutanoic acid.
Reduction: Reduction of 4-oxobutan-2-yl acetate can yield 4-hydroxybutyl acetate.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-oxobutanoic acid.
Reduction: 4-hydroxybutyl acetate.
Substitution: Various substituted butanal derivatives.
Scientific Research Applications
Chemistry: 4-Oxobutan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used as a precursor for the synthesis of biologically active compounds. Its derivatives have been studied for their potential pharmacological properties.
Medicine: Although not directly used as a drug, 4-oxobutan-2-yl acetate derivatives are explored for their potential therapeutic applications. They are investigated for their anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, 4-oxobutan-2-yl acetate is used in the production of fragrances and flavoring agents. Its fruity odor makes it a valuable component in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 4-oxobutan-2-yl acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic transformations to form active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Esters with Varied Carboxylic Acid Substituents
Table 1 compares 4-oxobutan-2-yl acetate with esters bearing different carboxylate groups.
Notes:
Complex Derivatives with Aromatic/Azo Substituents
Table 2 highlights derivatives with aromatic or azo groups, which exhibit distinct properties.
Key Findings :
Chain-Length Variants: 4-Oxopentyl Acetate
4-Oxopentyl acetate (CAS 5185-97-7) shares structural similarity but has a five-carbon chain. While synthesis details are sparse, its extended chain likely increases hydrophobicity and boiling point compared to 4-oxobutan-2-yl acetate .
Q & A
Q. What safety protocols are essential when handling 4-Oxobutan-2-yl acetate derivatives in acidic/basic conditions?
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